3-isobutyramido-N-phenylbenzofuran-2-carboxamide

Radical cyclization Reaction selectivity Conformational control

3-Isobutyramido-N-phenylbenzofuran-2-carboxamide (CAS 862829‑60‑5; molecular formula C₁₉H₁₈N₂O₃; MW 322.4 g mol⁻¹) is a trisubstituted benzofuran derivative bearing an N‑phenylcarboxamide at the 2‑position and an isobutyramido group at the 3‑position. The benzofuran‑2‑carboxamide scaffold is a privileged pharmacophore recognized for its ability to engage diverse biological targets, including 5‑lipoxygenase, phosphodiesterase 4, and the complement protease MASP‑2.

Molecular Formula C19H18N2O3
Molecular Weight 322.364
CAS No. 862829-60-5
Cat. No. B2992116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-isobutyramido-N-phenylbenzofuran-2-carboxamide
CAS862829-60-5
Molecular FormulaC19H18N2O3
Molecular Weight322.364
Structural Identifiers
SMILESCC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C19H18N2O3/c1-12(2)18(22)21-16-14-10-6-7-11-15(14)24-17(16)19(23)20-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,20,23)(H,21,22)
InChIKeyYYKMFJNCGRXISJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Isobutyramido-N-phenylbenzofuran-2-carboxamide (CAS 862829-60-5): Core Scaffold and Chemical Identity


3-Isobutyramido-N-phenylbenzofuran-2-carboxamide (CAS 862829‑60‑5; molecular formula C₁₉H₁₈N₂O₃; MW 322.4 g mol⁻¹) is a trisubstituted benzofuran derivative bearing an N‑phenylcarboxamide at the 2‑position and an isobutyramido group at the 3‑position [1]. The benzofuran‑2‑carboxamide scaffold is a privileged pharmacophore recognized for its ability to engage diverse biological targets, including 5‑lipoxygenase, phosphodiesterase 4, and the complement protease MASP‑2 [2]. The 3‑isobutyramido substituent imparts distinct conformational and electronic properties that are not reproduced by linear amide analogs (e.g., n‑butyramido) and are known to influence reaction outcomes in radical‑mediated cyclization chemistry [3]. These features make the compound a non‑interchangeable building block for medicinal chemistry and chemical biology applications.

Why 3-Isobutyramido-N-phenylbenzofuran-2-carboxamide Cannot Be Replaced by a Generic Benzofuran-2-carboxamide Analog


Benzofuran‑2‑carboxamide analogs exhibit steep structure–activity relationships where minor substituent changes drastically alter target engagement and reaction behavior. For example, the N‑phenylbenzofuran‑2‑carboxamide core promotes Aβ42 fibrillogenesis with 1.5‑ to 4.7‑fold acceleration, an activity that is completely abrogated or altered when the phenyl group is replaced or the heterocycle is changed to benzothiophene [1]. At the 3‑position, replacing the branched isobutyramido group with a linear n‑butyramido group changes the product distribution in FeCl₃‑mediated radical cyclization from a single indoline product to a mixture of indoline and bisindoline, demonstrating that the amide branching directly governs reaction selectivity [2]. Consequently, substituting 3‑isobutyramido‑N‑phenylbenzofuran‑2‑carboxamide with a close analog that lacks the 3‑isobutyramido branch or the N‑phenyl moiety would be expected to yield divergent biological or chemical outcomes, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 3-Isobutyramido-N-phenylbenzofuran-2-carboxamide


Branched Isobutyramido Group Drives Exclusive Indoline Formation in Radical Cyclization, in Contrast to Linear Amide Analogs

In a direct head‑to‑head comparison of amide substituent effects on FeCl₃‑promoted radical cation cyclization of o‑amidostilbenes, the isobutyramido‑substituted stilbene underwent cyclization to give exclusively the indoline product, whereas the n‑butyramido‑substituted stilbene produced a mixture of indoline and bisindoline [1]. This demonstrates that the branched isobutyramido group uniquely suppresses the competing dimerization pathway, providing a level of reaction selectivity that linear amide analogs cannot achieve.

Radical cyclization Reaction selectivity Conformational control

N‑Phenylbenzofuran‑2‑carboxamide Scaffold Accelerates Aβ42 Fibrillogenesis up to 4.7‑Fold Relative to Untreated Control

The N‑phenylbenzofuran‑2‑carboxamide core (compound 7a) promoted and accelerated Aβ42 aggregation in vitro, giving 1.5‑, 2.8‑, 3.9‑, and 4.7‑fold increases in fibrillogenesis at 1, 5, 10, and 25 μM, respectively, compared to the Aβ42‑alone control [1]. This effect was accompanied by mitigation of Aβ42‑induced neurotoxicity in cellular models. The 3‑isobutyramido‑N‑phenylbenzofuran‑2‑carboxamide retains the identical N‑phenylbenzofuran‑2‑carboxamide pharmacophore while adding the 3‑isobutyramido substituent, which may further tune aggregation kinetics.

Aβ42 aggregation Neurodegeneration Small-molecule modulator

Benzofuran‑2‑carboxamide Class Demonstrates 5‑Lipoxygenase Inhibition Relevant to Leukotriene Biosynthesis Blockade

U.S. Patent 4,933,351 discloses that benzofuran‑2‑carboxamides, encompassing the core scaffold of 3‑isobutyramido‑N‑phenylbenzofuran‑2‑carboxamide, inhibit mammalian 5‑lipoxygenase and thereby prevent the metabolism of arachidonic acid to leukotrienes [1]. While the patent does not provide a direct IC₅₀ for 3‑isobutyramido‑N‑phenylbenzofuran‑2‑carboxamide itself, the structural class is explicitly claimed as useful for treating asthma, allergic disorders, and inflammation. The specific 3‑isobutyramido and N‑phenyl substitutions may confer distinct potency and selectivity profiles within this class.

5‑Lipoxygenase Leukotriene inhibition Anti‑inflammatory

Benzofuran‑2‑carboxamide Derivatives Inhibit MASP‑2 with Sub‑500 nM Affinity, Suggesting Complement Pathway Activity

BindingDB records for benzofuran‑2‑carboxamide‑containing compounds (e.g., BDBM594993 from US 11,584,714) show MASP‑2 inhibitory activity with Ki < 500 nM in fluorogenic substrate cleavage assays [1]. Although these data derive from structurally elaborated analogs rather than 3‑isobutyramido‑N‑phenylbenzofuran‑2‑carboxamide itself, they establish that the benzofuran‑2‑carboxamide core is compatible with MASP‑2 active‑site binding. The target compound retains the essential benzofuran‑2‑carboxamide motif and offers a less embellished scaffold for exploring MASP‑2 SAR.

MASP‑2 Complement inhibition Protease inhibitor

Physicochemical Profile (XLogP3 = 4.3; TPSA = 71.3 Ų) Positions Compound Favorably for CNS Drug‑Likeness Relative to More Polar Benzofuran Analogs

3‑Isobutyramido‑N‑phenylbenzofuran‑2‑carboxamide exhibits a computed XLogP3 of 4.3 and a topological polar surface area (TPSA) of 71.3 Ų [1]. By comparison, many benzofuran‑2‑carboxamide analogs bearing additional polar substituents (e.g., 7‑methoxy or N‑(hydroxyalkyl) derivatives) exceed TPSA values of 90 Ų and fall below XLogP3 3.0, which may limit their passive blood–brain barrier permeability [2]. The target compound’s balanced lipophilicity and moderate TPSA fall within the favorable range for CNS drug‑likeness (XLogP 2–5; TPSA < 90 Ų), making it a more suitable scaffold for CNS‑targeted probe development than heavily functionalized congeners.

CNS drug-likeness Physicochemical properties Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 3-Isobutyramido-N-phenylbenzofuran-2-carboxamide


Synthetic Methodology Development Exploiting Conformationally Controlled Radical Cyclization

The isobutyramido group’s ability to enforce exclusive indoline formation in FeCl₃‑mediated radical cation cyclization [4] makes this compound a valuable substrate for developing selective C–C bond‑forming reactions. Researchers can use it as a model substrate to probe stereoelectronic effects of branched amides in cascade reactions, benchmarking against n‑butyramido analogs that give product mixtures.

Structure–Activity Relationship Studies on Aβ42 Aggregation Modulation

Because the N‑phenylbenzofuran‑2‑carboxamide core accelerates Aβ42 fibrillogenesis up to 4.7‑fold [4], 3‑isobutyramido‑N‑phenylbenzofuran‑2‑carboxamide can serve as a key intermediate for synthesizing focused libraries to map how 3‑position amide substituents influence aggregation kinetics and neurotoxicity mitigation.

Hit‑to‑Lead Optimization for Leukotriene Biosynthesis Inhibitors

The benzofuran‑2‑carboxamide pharmacophore is explicitly claimed as a 5‑lipoxygenase inhibitor in U.S. Patent 4,933,351 [4]. This compound provides a functionalizable scaffold for introducing diversity at the 3‑amido position to optimize potency and selectivity against the leukotriene pathway, with the isobutyramido group serving as a benchmark substituent for SAR tables.

Complement Pathway Probe Development Targeting MASP‑2

Benzofuran‑2‑carboxamide derivatives have demonstrated MASP‑2 inhibition with Ki < 500 nM [4]. 3‑Isobutyramido‑N‑phenylbenzofuran‑2‑carboxamide, as a minimally decorated benzofuran‑2‑carboxamide, is an ideal starting scaffold for medicinal chemists seeking to systematically explore the MASP‑2 SAR landscape around the 3‑amido and N‑phenyl vectors.

Quote Request

Request a Quote for 3-isobutyramido-N-phenylbenzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.